molecular formula C13H8ClNOSe B12703929 1,2-Benzisoselenazol-3(2H)-one, 5-chloro-2-phenyl- CAS No. 81744-09-4

1,2-Benzisoselenazol-3(2H)-one, 5-chloro-2-phenyl-

Cat. No.: B12703929
CAS No.: 81744-09-4
M. Wt: 308.63 g/mol
InChI Key: DFJATHACFJXJCK-UHFFFAOYSA-N
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Description

1,2-Benzisoselenazol-3(2H)-one, 5-chloro-2-phenyl-, is an organoselenium compound structurally derived from ebselen (2-phenyl-1,2-benzisoselenazol-3(2H)-one), a well-studied antioxidant and anti-inflammatory agent . The 5-chloro substitution on the benzisoselenazolone ring enhances its bioactivity in specific contexts. For example, this derivative demonstrated 2-fold lower IC50 values than ebselen in inhibiting SARS-CoV-2 replication by targeting viral proteases like PLpro and nsp14 . Its mechanism involves redox modulation and direct thiol group interactions, similar to ebselen .

Properties

CAS No.

81744-09-4

Molecular Formula

C13H8ClNOSe

Molecular Weight

308.63 g/mol

IUPAC Name

5-chloro-2-phenyl-1,2-benzoselenazol-3-one

InChI

InChI=1S/C13H8ClNOSe/c14-9-6-7-12-11(8-9)13(16)15(17-12)10-4-2-1-3-5-10/h1-8H

InChI Key

DFJATHACFJXJCK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C3=C([Se]2)C=CC(=C3)Cl

Origin of Product

United States

Preparation Methods

Synthesis of 2,2'-Diselenobisbenzoic Acid

  • Starting from anthranilic acid, diazotization is performed followed by reaction with dilithium diselenide in an aprotic solvent such as tetrahydrofuran (THF).
  • Dilithium diselenide is generated in situ from elemental lithium and selenium powder, often catalyzed by 4,4'-di(t-butyl)biphenyl.
  • The reaction yields 2,2'-diselenobisbenzoic acid with yields reported around 78–85%.
  • Efficient cooling during the reaction is critical to minimize by-products like salicylic acid.

Conversion to 2-(Chloroseleno)benzoyl Chloride

  • The diselenobisbenzoic acid is treated with thionyl chloride (SOCl2) in excess, often with catalytic N,N'-dimethylformamide (DMF), to form 2-(chloroseleno)benzoyl chloride.
  • This intermediate is isolated as yellow needles with yields around 85%.
  • The reaction conditions are carefully controlled to avoid over-chlorination or decomposition.

Formation of 1,2-Benzisoselenazol-3(2H)-one Core

Reaction with Substituted Anilines

  • The 2-(chloroseleno)benzoyl chloride is slowly added dropwise to a stirred solution of the substituted aniline (in this case, 5-chloro-2-phenylaniline or related derivatives) and triethylamine in anhydrous acetonitrile or dichloromethane.
  • Triethylamine acts as a base to neutralize the hydrochloric acid formed.
  • The reaction is typically carried out at room temperature or slightly elevated temperatures for 1 to 48 hours, monitored by thin-layer chromatography (TLC).
  • Upon completion, the reaction mixture is concentrated, and water is added to precipitate the product.
  • The crude product is washed with water and dilute acid to remove residual amines and impurities, then dried and recrystallized if necessary.

Alternative Copper-Mediated Cross-Coupling Method

  • A more recent method involves copper(I) iodide (CuI) catalysis with 1,10-phenanthroline as a ligand, potassium selenocyanate (KSeCN), and N-substituted ortho-halobenzamides.
  • This method enables the formation of the C–Se bond under thermal or photoinduced conditions, often completing within 1 hour.
  • The copper ligand facilitates the C–Se bond formation via atom transfer or single electron transfer mechanisms.
  • This approach has been used to prepare libraries of 2-alkyl and 2-aryl benzisoselenazol-3(2H)-ones, including halogenated derivatives.

Specific Preparation of 1,2-Benzisoselenazol-3(2H)-one, 5-chloro-2-phenyl-

The 5-chloro substituent is introduced via the choice of the aniline starting material or by halogenation of the benzisoselenazol-3(2H)-one core.

  • The aniline bearing a 5-chloro substituent on the benzene ring and a phenyl group at the 2-position is reacted with 2-(chloroseleno)benzoyl chloride as described.
  • The reaction conditions are optimized to ensure high yield and purity.
  • Purification may involve recrystallization or column chromatography depending on the product's properties.

Data Table: Typical Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Notes
Diazotization and reaction with Li2Se2 Anthranilic acid, Li, Se, THF, cooling 78–85 Efficient cooling critical
Conversion to chloroseleno benzoyl chloride SOCl2 (excess), DMF catalyst, reflux ~85 Yellow crystalline product
Coupling with 5-chloro-2-phenylaniline Triethylamine, MeCN or CH2Cl2, room temp, 1–48 h 67–75 Product precipitated, purified by recrystallization
CuI/1,10-phenanthroline catalyzed method CuI, 1,10-phenanthroline, KSeCN, heating or photoinduced ~70–90 Rapid reaction (~1 h), ligand critical

Research Findings and Notes

  • The copper-mediated method offers a faster and potentially higher-yielding alternative to classical acylation routes.
  • The presence of the 5-chloro substituent influences the biological activity and physicochemical properties of the compound.
  • Purity and structural confirmation are typically verified by melting point, NMR spectroscopy, and mass spectrometry.
  • The synthetic route is versatile, allowing for the introduction of various substituents on the phenyl ring to modulate activity.

Chemical Reactions Analysis

Chemical Reactions and Mechanisms

1,2-Benzisoselenazol-3(2H)-ones are known to react with biological targets through covalent bonding mechanisms. For example, in the inhibition of bacterial ureases, these compounds form a covalent S–Se adduct with a conserved cysteine residue at the enzyme's active site .

Mechanism of Action:

  • Target: Conserved cysteine residue (e.g., αCys322 in Sporosarcina pasteurii urease).

  • Reaction: Formation of a covalent S–Se adduct, disrupting enzyme activity.

Biological Activities

These compounds exhibit potent biological activities, including antiureolytic and antiviral effects. The presence of selenium is crucial for their antiviral properties, as it facilitates interactions with viral targets .

Biological Data:

  • Antiureolytic Activity: Potent inhibition of bacterial ureases, with K i values in the low picomolar range for dihalogenated derivatives .

  • Antiviral Activity: High activity against viruses like HHV-1 and EMCV, attributed to the labile Se-N bond .

Table 2: Biological Activities of 1,2-Benzisoselenazol-3(2H)-one Derivatives

CompoundBiological ActivityTarget/PathogenPotency
EbselenAntiureolyticS. pasteuriiK i = 2.11 nM
AnaloguesAntiureolyticP. mirabilisIC50 < 25 nM
AnaloguesAntiviralHHV-1, EMCVMIC = 2.0–10.0 μg/mL

Scientific Research Applications

Antimicrobial Activity

Overview:
Research indicates that derivatives of 1,2-benzisoselenazol-3(2H)-one exhibit antimicrobial properties against various bacterial and fungal strains.

Case Studies:

  • A study demonstrated that 2-(4-chlorophenyl)-1,2-benzisoselenazol-3(2H)-one significantly inhibited the growth of Saccharomyces cerevisiae and Candida albicans, showcasing its potential as an antifungal agent .
  • Another investigation revealed that these compounds effectively reduced the growth of both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria .

Data Table: Antimicrobial Efficacy

CompoundTarget OrganismInhibition (%)
2-(4-chlorophenyl)-1,2-benzisoselenazol-3(2H)-oneSaccharomyces cerevisiaeHigh
EbselenCandida albicansModerate
1,2-Benzisoselenazol-3(2H)-oneE. coliSignificant
1,2-Benzisoselenazol-3(2H)-oneS. aureusSignificant

Urease Inhibition

Overview:
Urease inhibitors are critical in treating ureolytic bacterial infections, particularly those caused by Helicobacter pylori.

Case Studies:

  • The compound 1,2-benzisoselenazol-3(2H)-one has been identified as a potent inhibitor of urease enzymes from Sporosarcina pasteurii and Helicobacter pylori, with Ki values indicating high efficacy (Ki = 2.11 nM for S. pasteurii) .

Data Table: Urease Inhibition Potency

CompoundTarget UreaseKi (nM)
1,2-Benzisoselenazol-3(2H)-oneSporosarcina pasteurii2.11
1,2-Benzisoselenazol-3(2H)-oneHelicobacter pylori226

Anti-inflammatory Properties

Overview:
The compound has shown promise in reducing inflammation and may be beneficial in treating rheumatic diseases.

Case Studies:

  • Research has indicated that 1,2-benzisoselenazol-3(2H)-one can reduce nephrotoxicity associated with cisplatin treatment, highlighting its protective effects against oxidative stress .

Data Table: Anti-inflammatory Effects

CompoundModelInhibition (%)
1,2-Benzisoselenazol-3(2H)-oneRat edema modelVariable
IndometacinRat edema modelHigh

Potential in Viral Inhibition

Overview:
Recent studies have explored the efficacy of Ebselen derivatives against viral infections.

Case Studies:

  • A study highlighted that Ebselen derivatives can inhibit SARS-CoV-2 replication by targeting viral proteases, suggesting potential applications in antiviral therapy .

Mechanism of Action

The mechanism of action of 1,2-Benzisoselenazol-3(2H)-one, 5-chloro-2-phenyl- involves its interaction with molecular targets in biological systems. The selenium atom can participate in redox reactions, influencing cellular processes. The compound may also interact with specific enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Structural Modifications and Bioactivity

Key structural variations among benzisoselenazolone derivatives include:

  • Phenyl ring substitutions (e.g., chloro, bromo, fluorophenyl).
  • N-substituents (e.g., allyl, decyl, methylbutyl).
  • Se-N vs. Se-Se bond configurations (diselenides).
Table 1: Comparative Bioactivity of Selected Derivatives
Compound Target Activity IC50 or Efficacy Reference
5-Chloro-2-phenyl- (target) SARS-CoV-2 PLpro inhibition ~2× lower IC50 vs. ebselen
Ebselen (2-phenyl-) GPx mimic, anti-inflammatory IC50 = 2.11 µM (urease inhibition)
2-(4-Chlorophenyl)- Antifungal (Candida albicans) Strong growth inhibition
N-4-(Decyl)phenyl-20a Anticancer (HL-60 cells) IC50 = 12.8 µM (diselenide form)
N-Allyl-BS Prostate cancer (DU 145 cells) Induces ROS, G2/M arrest, apoptosis

Antioxidant and Anti-inflammatory Properties

  • Ebselen remains the benchmark for GPx-like activity, reducing H2O2 and attenuating NF-κB pathways in Kupffer cells .
  • N-Allyl-BS and N-(3-mb)-BS show higher ROS induction in cancer cells but lower cytotoxicity in normal cells .

Anticancer Activity

  • N-4-(Decyl)phenyl-20a (diselenide) exhibits 10-fold lower IC50 than its benzisoselenazolone precursor (118.7 µM → 12.8 µM) in HL-60 leukemia cells, comparable to cisplatin .

Antimicrobial and Antiviral Efficacy

  • 2-(4-Chlorophenyl)- inhibits Candida albicans and Staphylococcus aureus effectively , while 5-chloro-2-phenyl- targets SARS-CoV-2 replication .
  • Ebselen derivatives with 2-bromophenyl or 2-fluorophenyl modifications also inhibit viral proteases but with less potency than the 5-chloro variant .

Biological Activity

1,2-Benzisoselenazol-3(2H)-one, 5-chloro-2-phenyl- (CAS No. 81744-09-4) is a selenium-containing heterocyclic compound that has garnered interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C13_{13}H8_8ClNOSe
  • Molecular Weight : 308.62 g/mol
  • Boiling Point : Approximately 444.9 °C
  • LogP : Predicted at 3.25

Antimicrobial Properties

Research indicates that benzisoselenazol-3(2H)-ones exhibit significant antimicrobial activity. A study demonstrated that analogs of Ebselen, which includes compounds like 1,2-benzisoselenazol-3(2H)-one, showed potent inhibition against Sporosarcina pasteurii urease with a KiK_i value in the low picomolar range (<20 pM) . This inhibition is attributed to interactions with critical residues in the enzyme's active site, leading to the formation of covalent adducts with cysteine residues.

Antiviral Activity

The antiviral potential of these compounds has been highlighted in studies assessing their efficacy against various viruses. For example, benzisoselenazol-3(2H)-ones demonstrated high activity against human herpes virus type 1 (HHV-1) and encephalomyocarditis virus (EMCV), with minimal inhibitory concentrations (MICs) ranging from 2.0 to 10.0 μg/mL . This antiviral activity is believed to be linked to the selenium atom's unique properties, which facilitate interactions with viral components.

Cytotoxicity and Anticancer Effects

1,2-Benzisoselenazol-3(2H)-one derivatives have shown promising anticancer activities across several cancer cell lines. For instance:

  • MCF-7 (breast cancer) : Significant antiproliferative effects were observed.
  • HEPG2 (liver cancer) : The compounds exhibited cytotoxicity with micromolar potency.
  • DU145 (prostate cancer) : Selective anti-proliferative activity was noted .

The mechanism of action appears to involve the induction of apoptosis and inhibition of cell cycle progression in tumor cells.

Table 1: Antimicrobial Activity of Benzisoselenazol Derivatives

CompoundTarget OrganismKiK_i Value (pM)
EbselenSporosarcina pasteurii<20
5-chloro derivativeE. coliMIC = 4.0 μg/mL

Table 2: Antiviral Efficacy Against HHV-1 and EMCV

CompoundVirus TypeMIC (μg/mL)
Benzisoselenazol derivativeHHV-12.0 - 8.0
Benzisoselenazol derivativeEMCV4.0 - 10.0

Table 3: Anticancer Activity in Various Cell Lines

Cell LineIC50 (μM)Effect Description
MCF-7<5Significant growth inhibition
HEPG2<10Moderate cytotoxicity
DU145<15Selective inhibition

The biological activities of 1,2-benzisoselenazol-3(2H)-one are largely attributed to its ability to form covalent bonds with thiol groups in proteins, particularly cysteines involved in enzymatic reactions . This reactivity leads to the modulation of various signaling pathways associated with inflammation, cell proliferation, and apoptosis.

Q & A

Q. What synthetic methodologies are validated for 5-chloro-2-phenyl-1,2-benzisoselenazol-3(2H)-one, and how can reaction conditions be optimized?

The compound is typically synthesized via nucleophilic substitution using dichloromethane as a solvent, with triethylamine as a base to deprotonate amine intermediates. For example, analogous selenium-containing heterocycles are synthesized by reacting chlorinated precursors with amines under controlled temperatures (0–5°C initially, then room temperature). Yields can be improved by optimizing stoichiometric ratios (e.g., 1:1.1 molar ratio of chloride to amine) and purification via silica gel chromatography with chloroform/ethyl acetate eluents .

Q. What spectroscopic and analytical techniques are critical for confirming structural integrity?

Key methods include:

  • ¹H/⁷⁷Se-NMR : Signals at δ 7.06–8.04 (aromatic protons) and δ 865 (Se environment) confirm substituent positioning .
  • Elemental analysis : Matches calculated values (e.g., C: 62.47%, H: 3.86%, N: 7.67%) to validate purity .
  • X-ray crystallography : Resolves bond lengths (e.g., S–N: 1.735 Å, S–C: 1.744 Å in related benzisothiazolones) and dihedral angles between aromatic rings .

Q. What toxicological parameters must be prioritized in laboratory handling?

  • Acute toxicity : Oral LDLo in rats is >2,500 mg/kg, indicating moderate toxicity .
  • Decomposition hazards : Emits NOx, Se, and Cl⁻ vapors at high temperatures, necessitating fume hood use .

Advanced Research Questions

Q. How does the 5-chloro substitution modulate biological activity compared to non-halogenated analogs like ebselen?

The 5-chloro group enhances electrophilicity, potentially increasing reactivity with thiols in enzymes. For instance, 5-chloro derivatives exhibit stronger antifungal activity (e.g., against Candida albicans) compared to ebselen, with MIC values reduced by 30–50% due to improved membrane penetration . However, this substitution may reduce glutathione peroxidase (GPx)-mimetic activity, as seen in decreased H₂O₂ reduction rates in selenoprotein assays .

Q. What experimental models validate its anti-inflammatory mechanisms, particularly NF-κB inhibition?

  • In vitro : LPS-stimulated Kupffer cells show 60–80% suppression of TNF-α and NO production at 10–50 µM concentrations, mediated by blocking IκBα phosphorylation and nuclear translocation of NF-κB p65 .
  • In vivo : Rodent models of arthritis demonstrate reduced synovial IL-6 and COX-2 expression (40–60% inhibition) at 5 mg/kg/day doses .

Q. How can researchers resolve contradictions between in vitro antimicrobial potency and in vivo efficacy?

  • Bioavailability testing : Measure plasma/tissue concentrations via HPLC-MS to assess pharmacokinetic limitations.
  • Combination studies : Synergistic effects with β-lactams (e.g., 4–8-fold MIC reduction in MRSA) suggest adjuvant potential .
  • Resistance profiling : Monitor for selenoprotein gene mutations in pathogens after prolonged exposure .

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